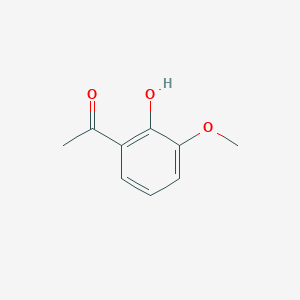![molecular formula C16H16N2O3 B043255 N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea CAS No. 34241-97-9](/img/structure/B43255.png)
N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of urea derivatives, such as N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea, often involves the reaction of an amine with an isocyanate to form the urea linkage. A specific method for synthesizing urea derivatives is through ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, which provides a single-pot, racemization-free synthesis path from carboxylic acids. This method achieves good yields under milder and simpler reaction conditions, compatible with common N-protecting groups (Thalluri, Manne, Dev, & Mandal, 2014).
Molecular Structure Analysis
The molecular structure of urea derivatives, including N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea, can be complex and varied. Studies like the crystal structure analysis of N-(p-methoxyphenyl)-N-prop-2-ynyl-urea have shown how simple molecules can form highly complicated solid-state structures, illustrating the diverse conformational possibilities of urea derivatives (Kumar et al., 2000).
Chemical Reactions and Properties
Urea derivatives undergo various chemical reactions, including cyclocondensation reactions and reactions with aroylazides to form new compounds. For example, the cyclocondensation reaction of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea has been reported to synthesize a novel series of compounds (Bonacorso et al., 2003). Similarly, reactions of acylisocyanates with amino compounds have led to the synthesis of new derivatives of acylheterylureas, showcasing the versatility of urea derivatives in chemical synthesis (Fedotova, Litvinov, & Kataeva, 1996).
Physical Properties Analysis
The physical properties of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea, such as solubility, melting point, and crystalline structure, are essential for understanding its behavior in various environments and applications. While specific studies on N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea were not found, research on related compounds provides insights into the factors influencing the physical properties of urea derivatives. For instance, the crystal structure of N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea demonstrates how molecular conformation affects the compound's solid-state structure (Lough et al., 2010).
Chemical Properties Analysis
The chemical properties of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea, including reactivity, stability, and chemical interactions, are crucial for its application in various fields. The study on the synthesis, crystal structure, and DFT study of 1-cyclopentyl-3-(3-hydroxyphenyl)urea provides an example of how density functional theory (DFT) can be used to predict and analyze the chemical properties of urea derivatives (Deng et al., 2022).
Wissenschaftliche Forschungsanwendungen
Covalent Binding to β-Tubulin
N-Phenyl-N′-(2-chloroethyl)ureas (CEUs), closely related to N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea, have been identified as antimicrotubule agents that interact covalently with β-tubulin. This interaction is crucial for microtubule stability and dynamics, impacting the development of chemotherapeutic agents (Fortin et al., 2011).
Formation of Uracils and Pyrazoles
N-Acetyl-N′-(β-ethoxyacryloyl)ureas, which are structurally similar to the compound , are involved in the formation of uracils and pyrazoles. This demonstrates their potential in organic synthesis and chemical reactions (Lees & Shaw, 1968).
Insecticide Applications
Urea derivatives, specifically 1-(2,6-disubstituted benzoyl)-3-phenylurea, have been shown to inhibit chitin synthesis in insects, indicating their potential use as insecticides (Post, Jong & Vincent, 1974).
Cytokinin-Like Activity in Plants
Certain urea derivatives, including N-phenyl-N'-(2-chloro-4-pyridyl)urea and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea, display cytokinin-like activity, influencing plant cell division and differentiation. This highlights their importance in plant biology and agriculture (Ricci & Bertoletti, 2009).
HPLC Separation of Polar Compounds
In analytical chemistry, urea derivatives play a role in the separation of polar compounds, such as aminoxyacetic acid amides, by high-performance liquid chromatography (HPLC) (Pálfi-Ledniczky, Dénes & Újszászy, 1987).
Cytotoxic Activity on Cancer Cell Lines
N-(Phenylcarbamoyl)benzamide, a urea derivative, has shown significant cytotoxic activity against HeLa cell lines, suggesting potential applications in cancer therapy (Purwanto et al., 2020).
Antihyperglycemic Agents
Phenylurea derivatives have been synthesized and evaluated as antihyperglycemic agents, indicating their potential therapeutic application in diabetes management (Verma, Hashim & Krishnarth, 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
(5-acetyl-2-phenylmethoxyphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11(19)13-7-8-15(14(9-13)18-16(17)20)21-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H3,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXDYSWNANKNBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)NC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

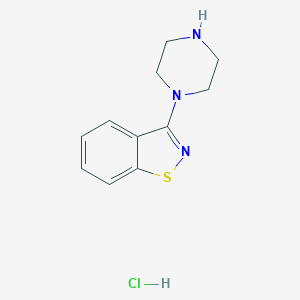
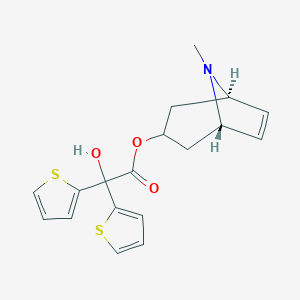
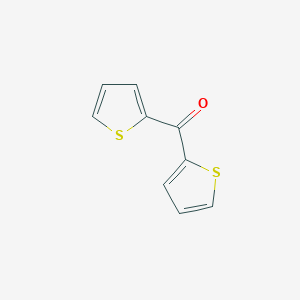
![1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione](/img/structure/B43182.png)
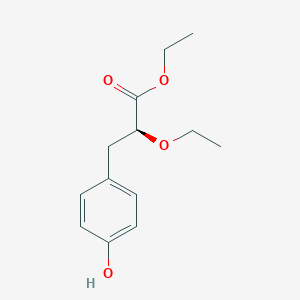
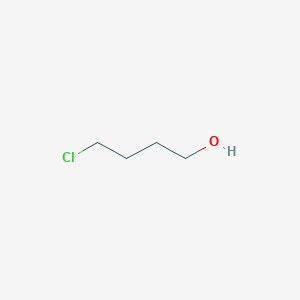
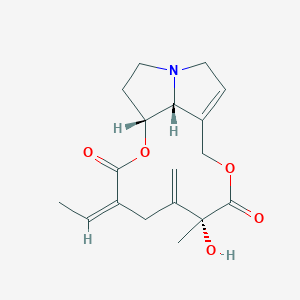
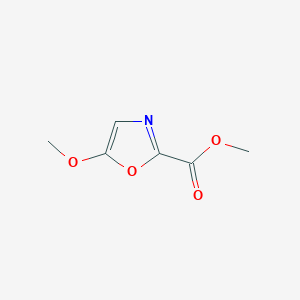
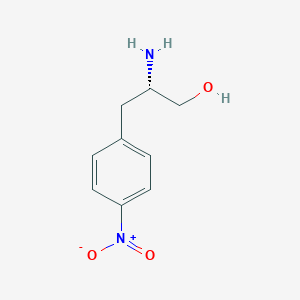
![1H-Pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B43202.png)
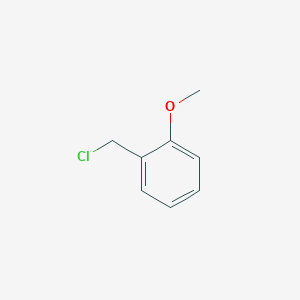

![3-(3-Amino-3-oxopropyl)-2-[[4-(diethylamino)phenyl]azo]-6-ethoxybenzothiazolium chloride](/img/structure/B43211.png)
